Pyrrole-2-carbonitrile (CAS 4513-94-4) is a highly reactive heterocyclic building block characterized by a pyrrole ring with a nitrile group at the C2 position. As a bifunctional precursor, it features an acidic N-H proton and an electrophilic cyano group, making it uniquely suited for N-amination and subsequent cyclization reactions [1]. In industrial procurement, it is primarily sourced as the critical regulatory starting material for synthesizing the pyrrolo[2,1-f][1,2,4]triazine core, a structural motif central to blockbuster antiviral active pharmaceutical ingredients (APIs) such as Remdesivir [2]. Its baseline value lies in bypassing hazardous, multi-step in-house cyanation protocols, offering a stable, process-ready intermediate for high-yielding continuous flow manufacturing [1].
Generic substitution with unsubstituted pyrrole or pyrrole-2-carboxaldehyde fails in advanced pharmaceutical manufacturing due to the severe process hazards and impurity profiles associated with in-house cyanation. Attempting to synthesize the C2-nitrile from pyrrole requires Vilsmeier-Haack formylation using phosphoryl chloride (POCl3), which frequently causes hazardous polymerization and reactor clogging, while generating up to 4 area% of the 3-cyanopyrrole regioisomer [1]. This 3-cyano byproduct cannot undergo the requisite [3+2] cyclization with formamidine acetate to form the fused[2,1-f] triazine system. Furthermore, substituting with pyrrole-2-carboxylic acid esters necessitates cryogenic (-40 °C) organoaluminum-mediated amidation to reach the nitrile, suffering from low yields of approximately 53% [2]. Consequently, direct procurement of regiopure Pyrrole-2-carbonitrile is mandatory to ensure downstream API purity and process safety.
The conversion of Pyrrole-2-carbonitrile to 1-amino-1H-pyrrole-2-carbonitrile is a critical bottleneck in antiviral API synthesis. When subjected to continuous flow synthesis technology using safer bases (e.g., t-BuOK), Pyrrole-2-carbonitrile achieves a 97% isolated yield with a residence time of less than one minute[1]. In contrast, the traditional batch process using sodium hydride requires 5 hours of reaction time and poses significant scale-up safety hazards [1].
| Evidence Dimension | N-Amination Yield and Reaction Time |
| Target Compound Data | 97% isolated yield in continuous flow (<1 min residence time) |
| Comparator Or Baseline | Batch mode baseline (5 hours reaction time, high NaH hazard) |
| Quantified Difference | >97% yield achieved in <1 min vs 5 hours, eliminating NaH hazards. |
| Conditions | Continuous flow reactor vs. batch reactor for N-amination using chloramine. |
Procuring this specific compound enables manufacturers to adopt highly efficient, safe, and scalable continuous flow processes for API production.
Procuring pure Pyrrole-2-carbonitrile eliminates the process liabilities of synthesizing it from unsubstituted pyrrole. In-house formylation and cyanation of pyrrole using POCl3 and hydroxylamine consistently generates approximately 4 area% of 3-cyanopyrrole as a byproduct [1]. Furthermore, trace unreacted POCl3 vigorously reacts with pyrrole to form polymers that clog tubular reactors [1]. By starting directly with high-purity Pyrrole-2-carbonitrile, chemists bypass the need for difficult chromatographic separation of the 3-cyano isomer and eliminate POCl3-induced polymerization risks.
| Evidence Dimension | Impurity profile and process operability |
| Target Compound Data | Commercially procured regiopure Pyrrole-2-carbonitrile (>99% purity, no POCl3 residue) |
| Comparator Or Baseline | In-house synthesis from pyrrole (~4 area% 3-cyanopyrrole impurity, high polymerization risk) |
| Quantified Difference | Complete elimination of the 4% 3-cyanopyrrole regioisomer and POCl3-driven reactor clogging. |
| Conditions | Upstream synthesis via Vilsmeier reagent vs. direct procurement of the purified nitrile. |
Eliminating the 3-cyano regioisomer is critical because only the 2-cyano isomer can cyclize to form the target pyrrolo[2,1-f][1,2,4]triazine pharmaceutical core.
When selecting a C2-functionalized pyrrole for heterocycle construction, Pyrrole-2-carbonitrile provides a massive efficiency advantage over its ester counterpart, pyrrole-2-carboxylic acid methyl ester. Converting the ester to the required carbonitrile requires a modified Weinreb method using hazardous dimethylaluminum amide at -40 °C, which only delivers the nitrile in a 53% isolated yield [1]. Procuring Pyrrole-2-carbonitrile directly circumvents this low-yielding, cryogenic organometallic step, immediately providing the active cyano group for downstream addition or cyclization [1].
| Evidence Dimension | Synthetic yield to active nitrile |
| Target Compound Data | 100% availability of the nitrile (procured directly) |
| Comparator Or Baseline | Pyrrole-2-carboxylic acid methyl ester (53% yield of nitrile) |
| Quantified Difference | 47% loss of material and requirement for -40 °C organoaluminum processing when starting from the ester. |
| Conditions | Direct conversion of substituted pyrrole-2-carboxylic acid methyl esters to nitriles using (CH3)2AlNH2 in chlorobenzene. |
Buyers can avoid costly, hazardous, and low-yielding cryogenic organometallic transformations by procuring the carbonitrile directly instead of the ester.
Directly following from its high-yielding N-amination profile, Pyrrole-2-carbonitrile is the premier regulatory starting material for synthesizing the nucleobase analogue of Remdesivir [1]. Its C2-nitrile group perfectly positions it for cyclization with formamidine acetate after N-amination, a sequence that cannot be achieved with the 3-cyanopyrrole isomer.
Driven by its proven compatibility with flow chemistry (97% yield in <1 min), this compound is ideal for industrial continuous processing workflows [1]. It allows manufacturers to replace hazardous batch NaH amination with safer t-BuOK/chloramine flow protocols, maximizing throughput and safety.
Pyrrole-2-carbonitrile is a critical starting material for synthesizing disubstituted benzothienyl-pyrrolotriazines[2]. The C2-cyano group allows for specific metalation and functionalization at the C4 position, enabling the construction of highly selective FGFR-1 and FGFR-3 kinase inhibitors used in oncology research.
Corrosive;Irritant